n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
Overview
Description
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide is a chemical compound widely used in organic synthesis and analytical chemistry. It is known for its role as a derivatizing agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. This compound is valued for its ability to enhance the volatility and stability of analytes, making it easier to analyze various substances.
Mechanism of Action
Target of Action
MTBSTFA is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis . It targets various functional groups in molecules, including hydroxyl, carboxyl, thiol, and primary and secondary amines . These functional groups are present in a wide range of compounds, making MTBSTFA a versatile tool in analytical chemistry.
Mode of Action
MTBSTFA interacts with its targets by replacing the active hydrogen atoms in these functional groups with a silyl group (Si(CH3)3), a process known as silylation . This reaction typically yields over 96% of the desired silyl derivatives .
Biochemical Pathways
Instead, it alters the physical and chemical properties of the target molecules, making them more suitable for GC-MS analysis . The resulting silyl derivatives are more volatile and thermally stable, which facilitates their separation and detection in the GC-MS system .
Pharmacokinetics
Its primary role is in the preparation of samples for GC-MS analysis .
Result of Action
The primary result of MTBSTFA’s action is the formation of stable silyl derivatives of the target molecules . These derivatives are more amenable to GC-MS analysis, allowing for the accurate identification and quantification of the original compounds in complex mixtures .
Action Environment
The efficiency and stability of MTBSTFA’s action can be influenced by various environmental factors. For instance, the presence of moisture can hinder the silylation process, as it can react with MTBSTFA and decrease its effectiveness . Therefore, it is crucial to ensure that the reaction environment is dry. Additionally, the reaction is typically carried out at room temperature for a short duration, which helps to maintain the stability of MTBSTFA and the resulting silyl derivatives .
Biochemical Analysis
Biochemical Properties
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is involved in the silylation of various organic compounds, including alcohols, thiols, phenols, carboxylic acids, amines, and amides . This process involves the replacement of a hydrogen atom in these compounds with a silyl group, which increases their volatility and stability . The nature of these interactions is largely covalent, with the silyl group forming a strong bond with the organic compound .
Cellular Effects
The cellular effects of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide are not well-studied. It is known that silylated compounds can influence cellular function. For example, silylation can protect sensitive functional groups in biochemical reactions . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects would depend on the nature of the compound being silylated.
Molecular Mechanism
The molecular mechanism of action of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide involves the transfer of a silyl group to an organic compound. This process is facilitated by the presence of a base, which acts as a catalyst . The resulting silyl ether is more stable and volatile than the original compound, making it suitable for analysis by gas chromatography .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is known for its stability. The silylation process it facilitates is rapid and efficient, and the resulting silyl ethers are stable under a variety of conditions . Over time, these silyl ethers can be hydrolyzed back to their original compounds, although this process is much slower than the initial silylation .
Metabolic Pathways
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide itself is not directly involved in metabolic pathways. The compounds it silylates could be involved in various metabolic processes. The silylation process can protect sensitive functional groups, potentially influencing the activity of enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with N-methyltrifluoroacetamide in the presence of a base such as imidazole. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silylating agent, which then reacts with the amide to produce the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(tert-But
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998589 | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16024 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77377-52-7 | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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